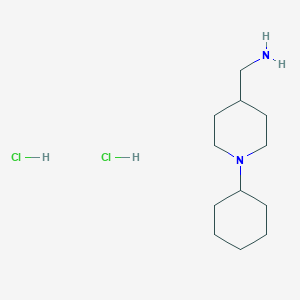

(1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(1-cyclohexylpiperidin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;;/h11-12H,1-10,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFQQTPTBGLCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(CC2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes for (1-Cyclohexylpiperidin-4-yl)methanamine

Multi-Step Synthesis via Condensation and Hydrogenation

The primary synthesis route, as documented in supplementary experimental data, involves a four-step process:

Step 1: Formation of N-Methyl-2,3,4,5-Tetrahydro-1H-Pyrido[4,3-b]Indole (Intermediate 2a)

Isonicotinamide (4 g, 0.033 mol) and 2,4-dichloronitrobenzene (20 g, 0.099 mol) are dissolved in concentrated sulfuric acid (2.5 ml) and 1,4-dioxane (15 ml). The mixture is heated at 60°C for 2 hours, cooled, and adjusted to pH 13 using saturated sodium bicarbonate and sodium hydroxide. Extraction with ethyl acetate (3 × 50 ml) followed by column chromatography (chloroform:methanol, 19:1) yields Intermediate 2a as a brown solid (0.86 g, 50% yield).

Step 2: Alkylation with Phenylacetylene

Intermediate 2a (0.68 g, 3.6 mmol) is reacted with phenylacetylene (0.82 ml, 7.4 mmol) in the presence of potassium hydroxide (60%, 10.28 ml), dimethyl sulfoxide (3.4 ml), and tetrabutylammonium sulfate (0.34 ml) under argon. Heating at 80°C for 20 hours produces 2-Methyl-5-(2-phenylethynyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole (Intermediate 2b) as a light brown solid (0.92 g, 89% yield).

Step 3: Hydrogenation to (1-Cyclohexylpiperidin-4-yl)methanamine

Intermediate 2b (0.77 g, 2.7 mmol) is hydrogenated under 4 bar H₂ pressure using platinum dioxide (0.24 g) in anhydrous ethanol (100 ml) for 10 hours. Filtration and solvent evaporation yield (1-Cyclohexylpiperidin-4-yl)methanamine (1a) as a light brown solid (0.5 g, 63% yield).

Step 4: Dihydrochloride Salt Formation

The free base (1a) is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the dihydrochloride salt. The product is recrystallized for purity.

Table 1: Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Isonicotinamide, 2,4-DCNB | 60°C, 2 hours, H₂SO₄ | 50% |

| 2 | 2a, Phenylacetylene | 80°C, 20 hours, KOH/DMSO | 89% |

| 3 | 2b, H₂/PtO₂ | 4 bar, 10 hours, EtOH | 63% |

Optimization of Reaction Conditions

Purification and Characterization

Dihydrochloride Salt Formation

Treating the free base with excess HCl in ethanol precipitates the dihydrochloride salt. The process is monitored via pH titration to ensure stoichiometric protonation of both amine groups.

Analyse Chemischer Reaktionen

Types of Reactions: (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Agent Potential

Research indicates that (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride may serve as a therapeutic agent due to its interaction with neurotransmitter systems. It has been studied for its effects on dopamine and serotonin receptors, suggesting potential applications in treating psychiatric disorders such as depression and anxiety.

Modulation of Neurotransmitter Systems

The compound's ability to modulate neurotransmitter pathways positions it as a candidate for further pharmacological exploration. Studies have shown that it can influence receptor binding affinities, which are crucial for developing new psychoactive drugs.

Receptor Interaction Studies

Interaction studies have focused on the compound's binding affinity to various receptors, particularly those related to dopamine and serotonin pathways. Computer-aided drug design techniques, such as molecular docking and quantitative structure-activity relationship modeling, have been utilized to predict its interactions with target proteins. These studies are essential for understanding its pharmacodynamics and optimizing its therapeutic potential.

Case Studies on Biological Activity

- Dopamine Receptor Modulation : Research has demonstrated that this compound can significantly affect dopamine receptor activity, which is pivotal in managing conditions like schizophrenia and Parkinson's disease.

- Serotonin Receptor Interaction : The compound's interaction with serotonin receptors suggests it may alleviate mood disorders by enhancing serotonergic transmission.

Wirkmechanismus

The mechanism of action of (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride with structurally or functionally analogous compounds, focusing on molecular properties, structural features, and documented characteristics.

Key Comparative Insights

The dihydrochloride salt in both the target compound and the cyclopentyl/cyclohexene derivatives enhances aqueous solubility compared to the single hydrochloride salt in 4-(Diphenylmethoxy)piperidine .

Molecular Weight and Pharmacokinetics :

- The target compound (232.8 g/mol) has a lower molecular weight than the cyclohexene derivative (267.24 g/mol) , which may improve membrane permeability.

- The diphenylmethoxy analog (303.83 g/mol) is significantly bulkier, likely reducing bioavailability but increasing lipophilicity.

Regulatory and Safety Considerations: Limited toxicity data are reported for the target compound and 4-(Diphenylmethoxy)piperidine Hydrochloride , whereas regulatory frameworks (e.g., IECSC, REACH) apply to compounds like the pyridinyl derivative .

Biologische Aktivität

(1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclohexyl group attached to a piperidine ring and an amine functional group. This compound has been studied for its biological activity, particularly regarding its interactions with neurotransmitter systems and potential therapeutic applications.

Research indicates that this compound exhibits notable biological activity, particularly as a modulator of neurotransmitter receptors, including dopamine and serotonin. These interactions suggest potential applications in treating psychiatric disorders and other neurological conditions .

Binding Affinity Studies

Interaction studies have focused on the compound's binding affinity to various receptors. For instance, molecular docking studies have been employed to predict its interactions with target proteins, revealing insights into its pharmacodynamics and therapeutic potential .

Anticancer Properties

Recent evaluations have highlighted the anticancer potential of this compound against several cancer cell lines. The following data summarizes its effectiveness:

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 36 | Induction of apoptosis |

| HeLa | 34 | Disruption of mitochondrial function |

| MCF-7 | 59 | Cell cycle arrest and apoptosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness in inducing cytotoxicity in cancer cells. Mechanisms underlying this activity include:

- Apoptosis Induction : Increased apoptotic cell populations in treated cancer cell lines suggest activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : Significant alterations in cell cycle progression, particularly in the G0/G1 phase, indicate a mechanism for halting cancer cell proliferation.

- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential leads to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

- Neurotransmitter Modulation : Studies have shown that this compound can modulate dopamine and serotonin receptor activity, suggesting its role as a potential treatment for mood disorders .

- Autoimmunity Research : In preclinical models, the compound has been evaluated for its effects on autoimmune responses, showing promise in reducing anti-dsDNA titers in lupus models .

- CXCR4 Antagonism : Other research has indicated that derivatives related to this compound can act as antagonists for the CXCR4 chemokine receptor, which is implicated in various cancers and HIV infection .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclohexylation of piperidine precursors followed by amine functionalization. For example, reductive amination using cyclohexanone and a piperidine derivative under hydrogenation conditions (e.g., Pd/C or Raney Ni) can yield the cyclohexylpiperidine backbone. Subsequent introduction of the methanamine group may employ nucleophilic substitution or Buchwald-Hartwig amination. Reaction pH, temperature (e.g., 60–80°C), and choice of reducing agents (NaBH4 vs. LiAlH4) critically affect stereoselectivity and purity. Post-synthetic purification via recrystallization or HPLC is essential to remove by-products like unreacted cyclohexyl intermediates .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the cyclohexyl and piperidine ring protons, while High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak. Purity is assessed via Reverse-Phase HPLC with UV detection (λ = 254 nm) or Charged Aerosol Detection (CAD). X-ray crystallography may resolve stereochemical ambiguities in the dihydrochloride salt form. Quantification of residual solvents (e.g., DCM, THF) requires Gas Chromatography (GC) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats, goggles) to prevent inhalation or skin contact. Storage at -20°C in airtight, desiccated containers minimizes hygroscopic degradation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Spill management involves neutralization with inert adsorbents (vermiculite) and disposal as hazardous waste under local regulations .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data observed for this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation time) or impurities (e.g., residual cyclohexanol). Conduct orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to validate target engagement. Batch-to-batch impurity profiling via LC-MS and dose-response curve normalization can isolate compound-specific effects .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in neurological research?

- Methodological Answer : Use CRISPR-Cas9 knockouts of putative targets (e.g., monoamine oxidases or LOXL2) in neuronal cell models to assess phenotypic rescue. Pharmacokinetic studies in rodents (plasma/brain concentration ratios) combined with microdialysis for neurotransmitter release (dopamine, serotonin) clarify CNS penetration and functional modulation. Molecular docking (AutoDock Vina) and MD simulations predict binding modes to receptors like σ-1 or NMDA .

Q. What methodologies are employed for impurity profiling and quantification in this compound synthesis?

- Methodological Answer : Impurities (e.g., des-cyclohexyl analogs or N-oxide derivatives) are identified via LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in H2O/MeCN). Quantification uses external calibration curves against certified reference standards. For chiral impurities, Chiralpak IC columns with polar organic mobile phases resolve enantiomers. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products .

Q. How does the chemical stability of this compound impact experimental design in long-term studies?

- Methodological Answer : Hydrolysis of the piperidine ring under acidic conditions (pH < 3) or photooxidation of the cyclohexyl group necessitates inert atmosphere storage (argon) and amber vials. Pre-formulation studies (TGA/DSC) determine optimal lyophilization conditions for long-term stability. In vivo studies require stability-indicating assays to distinguish parent compound from metabolites in biological matrices .

Q. What advanced computational approaches are utilized to predict the receptor-binding affinity of this compound derivatives?

- Methodological Answer : Free Energy Perturbation (FEP) calculations and QSAR models trained on piperidine analogs predict affinity for targets like opioid or adrenergic receptors. Fragment-based drug design (FBDD) identifies substituents (e.g., fluoropyridinyl groups) that enhance binding entropy. ADMET predictions (Schrödinger’s QikProp) optimize pharmacokinetic profiles while minimizing hERG liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.